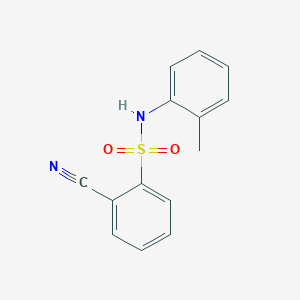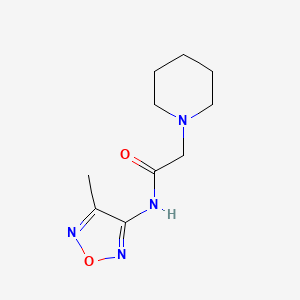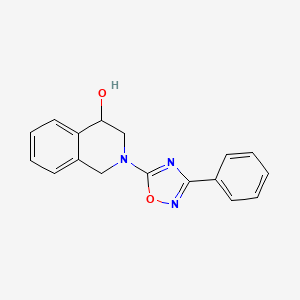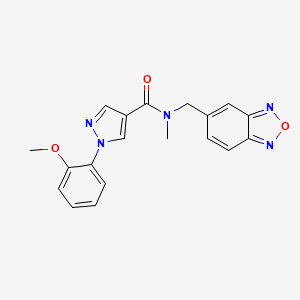![molecular formula C18H23N3O5 B5503703 4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)
4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related oxadiazole derivatives typically involves multi-step reactions, starting from specific phenyl or benzyl compounds, followed by condensation, cyclization, or nucleophilic substitution reactions. For example, compounds with similar structures have been synthesized through refluxing oxadiazole-thiol with chloroethyl morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and finally confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure is often confirmed through spectroscopic methods including NMR, IR, and Mass spectrometry, alongside X-ray crystallography which provides insights into the crystal system, lattice parameters, and molecular geometry of the synthesized compounds.
Chemical Reactions and Properties
These compounds engage in a variety of chemical reactions due to the presence of reactive functional groups. Their chemical properties are influenced by the substitution pattern on the oxadiazole ring and the presence of the morpholine moiety, which can lead to significant biological activities, including antimicrobial and antituberculosis effects (Mamatha S.V et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in various environments. These properties are often deduced from the compound's synthesis and structural characteristics.
Chemical Properties Analysis
Chemical properties like reactivity, stability, and biological activity are closely related to the compound's structure. For example, oxadiazole derivatives have shown promise in biological applications due to their structural features, including significant antimicrobial and antituberculosis activity, as demonstrated in studies of similar compounds (Mamatha S.V et al., 2019).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : The synthesis of similar morpholine derivatives involves techniques like refluxing, cyclization reactions, and reduction. These methods are crucial for creating specific molecular structures (Tan Bin, 2011).
- Characterization and Structural Analysis : Characterization using techniques like NMR, IR, and Mass spectral studies, and X-ray diffraction studies is essential for confirming the molecular structure of these compounds (Mamatha S.V et al., 2019).
Biological and Pharmacological Activities
- Antimicrobial and Antituberculosis Activity : Certain morpholine derivatives exhibit significant antimicrobial and anti-tuberculosis activities. For example, one study reported remarkable anti-TB activity with specific minimum inhibitory concentration (MIC) values (Mamatha S.V et al., 2019).
- Potential as Anticancer Agents : Some derivatives have been studied for their potential in treating cancer. For instance, indenopyrazoles derivatives showed promising antiproliferative activity toward human cancer cells (Hidemitsu Minegishi et al., 2015).
- Use in Photodynamic Therapy : Phthalocyanine derivatives possessing morpholinyl groups have been evaluated as potential agents for photodynamic therapy, particularly in treating cancer (M. Kucińska et al., 2015).
Material Science and Chemistry Applications
- Electron-Transporting Materials : Certain oxadiazole-based compounds have been utilized in organic light-emitting diodes (OLEDs) as electron-transporting materials, highlighting their significance in material science (Rong-hua Liu et al., 2015).
- Corrosion Inhibition : Derivatives like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been studied for their role as corrosion inhibitors, particularly in steel protection in sulfuric acid media (M. Bouklah et al., 2006).
Mécanisme D'action
Target of Action
Related compounds such as (3-ethoxy-4-methoxyphenyl)boronic acid and 3-Hydroxy-4-methoxyphenylacetic acid have been studied, suggesting that the compound might interact with similar targets
Biochemical Pathways
Related compounds have been implicated in various biochemical processes . For instance, protodeboronation of pinacol boronic esters, a process related to the compound’s structure, has been used in the formal synthesis of δ-®-coniceine and indolizidine 209B
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-3-25-15-12-13(4-5-14(15)23-2)18-19-16(26-20-18)6-7-17(22)21-8-10-24-11-9-21/h4-5,12H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEUHQBLZLQKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)



![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)
![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)



